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Compound of Interest

Compound Name: 2-Methylpentanamide
CAS No.: 6941-49-7
Cat. No.: B1217331
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpentanamide, a simple
branched-chain aliphatic amide. The document details its chemical and physical properties,
provides adaptable experimental protocols for its synthesis and analysis, and explores its
potential, though currently under-investigated, biological significance.

Core Molecular and Physical Data

2-Methylpentanamide, also known as 2-methylvaleramide, is a primary amide with the
chemical formula CeH13NO.[1] Its core structure consists of a pentanamide backbone with a
methyl group at the second carbon position.

Table 1: Physicochemical Properties of 2-Methylpentanamide
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Property Value Source
Molecular Weight 115.17 g/mol [1]
Molecular Formula CeH13NO [1]
IUPAC Name 2-methylpentanamide [1]
CAS Number 6941-49-7 [1]
Computed XLogP3 1.1 [1]
Topological Polar Surface Area  43.1 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p ! s
Rotatable Bond Count 3 [1]

Note: Experimental data for properties such as melting point, boiling point, and water solubility
are not readily available in public literature. The provided data is based on computational
models.

Synthesis and Characterization

The synthesis of 2-Methylpentanamide can be approached through standard amidation
reactions. Below are two common protocols that can be adapted for its preparation.

Experimental Protocols for Synthesis

Protocol 1: From 2-Methylpentanoyl Chloride
This method involves the reaction of an acid chloride with ammonia.

» Preparation of 2-Methylpentanoyl Chloride: 2-Methylpentanoic acid is reacted with a
chlorinating agent, such as thionyl chloride (SOCIz) or oxalyl chloride, typically in an inert
solvent like dichloromethane (DCM) or in the absence of a solvent. The reaction is usually
performed at room temperature or with gentle heating. The progress can be monitored by the
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cessation of gas evolution (HCl and SOz if using thionyl chloride). Excess chlorinating agent
and solvent are removed under reduced pressure to yield crude 2-methylpentanoyl chloride.

o Amidation: The crude 2-methylpentanoyl chloride is dissolved in an inert aprotic solvent (e.g.,
DCM, diethyl ether, or THF). The solution is then cooled in an ice bath. An excess of
concentrated agueous ammonia or a solution of ammonia in an appropriate solvent is added
dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is
complete, the reaction mixture is allowed to warm to room temperature and stirred for a few
hours.

o Work-up and Purification: The reaction mixture is washed sequentially with water, a dilute
acid solution (e.g., 1M HCI) to remove excess ammonia, and brine. The organic layer is dried
over an anhydrous salt (e.g., Na2SO4 or MgSO0a), filtered, and the solvent is removed under
reduced pressure to yield the crude 2-Methylpentanamide. Further purification can be
achieved by recrystallization or column chromatography.

Protocol 2: From 2-Methylpentanoic Acid using a Coupling Agent

This method directly couples the carboxylic acid with an ammonia source using a peptide
coupling agent.

 Activation of Carboxylic Acid: 2-Methylpentanoic acid is dissolved in a suitable aprotic
solvent, such as DCM or dimethylformamide (DMF). A coupling agent (e.g.,
dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or
hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)) and, if necessary, an
activator (e.g., 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOALY)) are
added to the solution. The mixture is stirred at 0 °C for a short period to form the activated
ester.

o Amidation: A source of ammonia, such as ammonium chloride in the presence of a non-
nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the
reaction mixture. The reaction is allowed to proceed at room temperature for several hours to
overnight.

o Work-up and Purification: If DCC was used, the by-product dicyclohexylurea (DCU) is
removed by filtration. The filtrate is then washed with dilute acid, dilute base (e.g., saturated
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NaHCOs solution), and brine. The organic layer is dried, and the solvent is evaporated. The
crude product is purified by recrystallization or column chromatography.

Analytical Characterization Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of 2-Methylpentanamide.
Optimization of parameters will be required for specific instrumentation.

e Sample Preparation: Dissolve a known amount of 2-Methylpentanamide in a volatile
organic solvent such as dichloromethane or ethyl acetate to prepare a stock solution. Create
a series of calibration standards by diluting the stock solution. For complex matrices, a liquid-
liquid extraction or solid-phase extraction may be necessary.[2]

e GC Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

[¢]

[e]

Injector Temperature: 250 °C.

o

Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250
°C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and Selected lon
Monitoring (SIM) for quantification.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of 2-Methylpentanamide.
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the amide protons, the methine proton at the C2 position, the methylene protons of the
propyl chain, and the methyl protons. The chemical shifts, integration, and coupling patterns
will be characteristic of the 2-methylpentanamide structure.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals
corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the
methine carbon, the three methylene carbons, and the methyl carbon.

Biological Activity and Potential Significance in
Drug Development

The biological activity of 2-Methylpentanamide has not been extensively studied. However,
the broader class of aliphatic amides exhibits a range of biological effects that suggest potential
areas for investigation.

Antimicrobial Potential: Some studies have shown that alkyl amides can possess antimicrobial
properties, although their effects are generally more limited compared to the corresponding
alkyl amines.[3] The activity is often dependent on the chain length.[3] Further research would
be necessary to determine if 2-Methylpentanamide exhibits any significant antibacterial or
antifungal activity.

Cytotoxicity: The cytotoxicity of simple amides is an area of active research. Some amide
herbicides have been shown to induce cytotoxicity in human cell lines, with the mechanism
potentially involving the activation of the TRPA1 channel.[4] While these are structurally more
complex than 2-Methylpentanamide, it highlights a potential avenue for toxicological
screening. Studies on other simple amides could provide insights into the potential cytotoxicity
of 2-Methylpentanamide.

Role in Signaling Pathways: The amide bond is a fundamental component of peptides and
proteins, and as such, is central to virtually all signaling pathways. While simple amides like 2-
Methylpentanamide are not direct components of these macromolecules, their structural
similarity to amino acid residues could lead to interactions with enzymes or receptors. The
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replacement of carboxylic acids with amides is a common strategy in drug design to improve
properties like membrane permeability and metabolic stability.[5] Understanding the biological
effects of simple amides could therefore inform the design of more complex drug candidates.

Visualizations

Diagram 1: General Synthesis Workflow for 2-Methylpentanamide
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Caption: General synthesis workflows for 2-Methylpentanamide.

Diagram 2: General Analytical Workflow for 2-Methylpentanamide
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Caption: General analytical workflow for 2-Methylpentanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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